molecular formula C14H16N2O3 B3049759 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid CAS No. 218930-41-7

5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B3049759
CAS No.: 218930-41-7
M. Wt: 260.29 g/mol
InChI Key: TUKQPRWMZYZWIM-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a methoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds with enzymes, leading to inhibition of their activity. This interaction is crucial in its antileishmanial and antimalarial activities, where it inhibits key enzymes in the metabolic pathways of the pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid is unique due to the presence of both the methoxy group and the trimethyl-substituted pyrazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methoxy-2-(1,3,5-trimethylpyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-13(9(2)16(3)15-8)11-6-5-10(19-4)7-12(11)14(17)18/h5-7H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKQPRWMZYZWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383992
Record name 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

218930-41-7
Record name 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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